molecular formula C11H17NO2 B2923970 1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol CAS No. 1250397-26-2

1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol

Cat. No.: B2923970
CAS No.: 1250397-26-2
M. Wt: 195.262
InChI Key: GQVYDCYEWPRNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(5-Methylfuran-2-yl)methyl]piperidin-4-ol” is a compound that contains a piperidone ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Piperidones are of particular interest due to their unique biochemical properties .


Synthesis Analysis

Piperidones are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, even 1 day . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .


Chemical Reactions Analysis

The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .

Scientific Research Applications

Diastereoselective Synthesis

The compound is utilized in diastereoselective synthesis processes. For example, it is involved in the synthesis of furopyranopyridine derivatives through hetero-Diels–Alder reactions. These reactions are catalyzed by ionic liquids and water, demonstrating the compound's role in facilitating high-yield and atom-efficient synthetic pathways (Siddiqui et al., 2013).

Antimycobacterial Activity

Piperidin-4-ol derivatives have shown promising antimycobacterial activity. A study outlined the synthesis of spiro-piperidin-4-ones exhibiting significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This suggests the potential for developing new therapeutic agents targeting tuberculosis (Kumar et al., 2008).

Corrosion Inhibition

Research into piperidine derivatives also extends into materials science, specifically their use as corrosion inhibitors for metals. Quantum chemical calculations and molecular dynamics simulations have been employed to understand their effectiveness in protecting iron from corrosion, which could have implications for industrial applications (Kaya et al., 2016).

Synthesis of Diamines

The compound is involved in the synthesis of diamines, particularly in the development of novel methods for preparing specific diamine configurations important in medicinal chemistry. This demonstrates its utility in the design and synthesis of bioactive molecules (Smaliy et al., 2011).

Molecular Docking Studies

Molecular docking studies have been conducted on piperidin-4-ol derivatives to explore their biological activity. For instance, certain derivatives have been identified as novel inhibitors of the RORc protein, with implications for therapeutic applications (R. V. et al., 2021).

Antibacterial Activity

Environmentally benign synthesis processes using piperidin derivatives have been developed to create compounds with antibacterial properties. These methods, which involve multicomponent reactions in aqueous media, highlight the role of these compounds in the discovery of new antibacterial agents (Lohar et al., 2016).

Future Directions

Piperidones and their derivatives have a wide range of bioactivities, namely anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

1-[(5-methylfuran-2-yl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-9-2-3-11(14-9)8-12-6-4-10(13)5-7-12/h2-3,10,13H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVYDCYEWPRNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.